Triazine, 2-amino-4,6-dipyrrolidino-
Description
Historical Context and Discovery
The development of 2-amino-4,6-dipyrrolidino-triazine emerged from the broader historical trajectory of triazine chemistry, which began with the fundamental understanding of the 1,3,5-triazine core structure in the early 20th century. The parent 1,3,5-triazine, also known as s-triazine, was first characterized as a six-membered heterocyclic aromatic ring with the formula (HCN)3, representing one of several isomeric triazines that would later become the foundation for extensive derivative development. The systematic exploration of triazine derivatives gained momentum through the recognition that symmetrical 1,3,5-triazines could be prepared through trimerization of certain nitriles such as cyanogen chloride or cyanamide, establishing reliable synthetic pathways for further elaboration.
The specific development of amino-substituted triazines followed the pioneering work in the mid-20th century that demonstrated the feasibility of introducing various functional groups onto the triazine framework. The Pinner triazine synthesis, named after Adolf Pinner, provided one of the key methodologies by utilizing alkyl or aryl amidines with phosgene as reactants. This synthetic approach opened pathways for the systematic introduction of amino substituents, ultimately leading to the development of compounds like 2-amino-4,6-dipyrrolidino-triazine. The incorporation of pyrrolidine groups represented a strategic advancement in triazine chemistry, as these five-membered saturated nitrogen heterocycles could impart unique steric and electronic properties to the resulting derivatives.
Documentation of 2-amino-4,6-dipyrrolidino-triazine in chemical databases indicates its recognition as a distinct entity in the chemical literature by the late 20th century, with comprehensive characterization data becoming available through resources such as the RTECS chemical toxicity database and PubChem. The compound's entry into systematic chemical databases reflects the growing interest in pyrrolidine-substituted triazines as potentially bioactive molecules worthy of detailed investigation.
Significance in Heterocyclic Chemistry
The significance of 2-amino-4,6-dipyrrolidino-triazine within heterocyclic chemistry stems from its embodiment of several fundamental principles that govern the behavior and utility of nitrogen-containing ring systems. The compound represents a sophisticated example of how multiple heterocyclic units can be combined to create structures with emergent properties that exceed the sum of their individual components. The triazine core provides a rigid, planar aromatic framework that serves as an excellent scaffold for the attachment of various functional groups, while the pyrrolidine substituents introduce conformational flexibility and additional sites for potential molecular interactions.
The structural configuration of this compound demonstrates the concept of heterocyclic hybridization, where the electron-deficient nature of the triazine ring is modulated by the electron-donating properties of the pyrrolidine groups. This electronic interplay creates a balanced system that can participate in various chemical transformations while maintaining structural integrity. The presence of nitrogen atoms throughout the structure enables participation in hydrogen bonding networks and coordination chemistry, making the compound particularly valuable for applications requiring specific molecular recognition properties.
From a synthetic perspective, 2-amino-4,6-dipyrrolidino-triazine exemplifies the utility of the triazine framework as a platform for diversity-oriented synthesis. The compound can be synthesized through nucleophilic substitution reactions starting from cyanuric chloride, where the high reactivity and sequential substitution possibilities of the trichloro precursor allow for controlled introduction of different substituents at each position. This synthetic accessibility, combined with the potential for further functionalization, positions the compound as a valuable intermediate in the development of more complex heterocyclic systems.
The compound also serves as an important model for understanding structure-activity relationships in heterocyclic chemistry. The specific arrangement of amino and pyrrolidino substituents provides insights into how different nitrogen-containing functional groups can be optimally positioned to achieve desired chemical and biological properties. These insights contribute to the broader understanding of heterocyclic design principles that guide the development of new compounds with targeted functionalities.
Position within Triazine Compound Classification
Within the comprehensive classification system of triazine compounds, 2-amino-4,6-dipyrrolidino-triazine occupies a specific position as a trisubstituted 1,3,5-triazine derivative with mixed amino and cyclic amino substituents. The compound belongs to the broader category of s-triazine derivatives, which are characterized by the symmetrical arrangement of nitrogen atoms in a six-membered aromatic ring. This classification distinguishes it from other triazine isomers, namely 1,2,3-triazine and 1,2,4-triazine, which exhibit different nitrogen positioning patterns and consequently different chemical behaviors.
The following table summarizes the key classification parameters for 2-amino-4,6-dipyrrolidino-triazine within the triazine family:
| Classification Parameter | Specification |
|---|---|
| Core Structure | 1,3,5-triazine (s-triazine) |
| Substitution Pattern | 2,4,6-trisubstituted |
| Substituent Types | Primary amino, cyclic secondary amino |
| Molecular Formula | C11H18N6 |
| Molecular Weight | 234.35 g/mol |
| Symmetry | C1 (asymmetric due to different substituents) |
Among amino-substituted triazines, this compound represents a specific subclass where both acyclic and cyclic amino groups are present on the same molecular framework. This mixed substitution pattern differentiates it from compounds such as melamine (1,3,5-triazine-2,4,6-triamine), which bears only primary amino groups, and from fully cyclic amino-substituted derivatives that contain identical cyclic substituents at all positions. The presence of pyrrolidino groups specifically places the compound within the category of triazines bearing five-membered saturated nitrogen heterocycles, as distinct from those containing piperidino (six-membered) or other cyclic amino substituents.
The compound's position within triazine classification is further defined by its relationship to other structurally related derivatives documented in chemical databases. Closely related compounds include 2-amino-4,6-dipiperidino-s-triazine, which features six-membered piperidine rings instead of five-membered pyrrolidine rings, and various other 2-amino-4,6-disubstituted triazines with different cyclic or acyclic substituents. This structural relationship network provides context for understanding how systematic structural modifications within the triazine framework can be used to tune molecular properties.
Current Research Landscape
The contemporary research landscape surrounding 2-amino-4,6-dipyrrolidino-triazine reflects the broader resurgence of interest in triazine-based compounds as versatile scaffolds for pharmaceutical and materials applications. Recent investigations have positioned s-triazine derivatives as particularly attractive targets due to their presence in naturally occurring compounds and commercially available drugs, including enasidenib, gedatolisib, bimiralisib, atrazine, indaziflam, and triaziflam. The ease of access to triazine derivatives through cost-effective synthetic methods, combined with their demonstrated biological activities encompassing anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-tubercular, antidiabetic, and antimicrobial properties, has established the triazine nucleus as an important heterocyclic framework in medicinal chemistry.
Current research methodologies for triazine derivatives, including 2-amino-4,6-dipyrrolidino-triazine, emphasize the strategic use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a versatile starting material. The high reactivity of cyanuric chloride and the possibility of sequential substitution enable researchers to install various biologically active heterocyclic scaffolds onto the triazine nucleus, creating hybrid structures with enhanced biological activities. This approach has proven particularly valuable for developing s-triazine-based heterocyclic hybrids that demonstrate improved potency compared to their individual components.
The research focus on pyrrolidine-containing triazines has intensified due to recognition of their unique chemical reactivity profiles. Studies have documented that these compounds exhibit electron-deficient characteristics arising from the triazine core, which enables participation in nucleophilic substitution reactions, electrophilic aromatic substitution under specific conditions, and coordination chemistry applications. The pyrrolidine substituents contribute additional reactivity through their nitrogen atoms, which can participate in hydrogen bonding and serve as sites for further chemical modification.
Recent advances in computational chemistry have provided new insights into the structure-activity relationships of triazine derivatives. Free energy perturbation simulations and receptor-driven docking models have been employed to understand how specific structural features, including the presence of pyrrolidino groups, influence biological activity and selectivity profiles. These computational approaches have proven particularly valuable for interpreting binding interactions and guiding the rational design of new triazine-based compounds with improved target specificity.
The current research trajectory also emphasizes the development of triazine derivatives as modular scaffolds for covalent inhibitors and chemical genetics applications. The 1,3,5-triazine framework has been identified as an ideal platform for generating libraries of compounds with diverse target specificities, incorporating electrophiles for covalent protein modification, bioorthogonal handles for target identification, and diversity elements to direct compounds toward distinct proteome subsets. This multifunctional approach represents a significant advancement in the strategic utilization of triazine-based compounds for both fundamental research and therapeutic development.
Properties
IUPAC Name |
4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYCNZKLXKGCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167432 | |
| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16268-87-4 | |
| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Substituent Effects on Electronic and Steric Properties
Morpholino-Substituted Triazines
The compound 4,6-dimorpholino-1,3,5-triazin-2-yl () replaces pyrrolidino with morpholino groups. Morpholino substituents contain oxygen, increasing electronegativity and hydrogen-bonding capacity compared to pyrrolidino’s nitrogen. This may enhance solubility in polar solvents or interaction with biological targets.
Pyridyl-Substituted Triazines
2-Amino-4,6-bis(2-pyridyl)-1,3,5-triazine (NH2Py2T, ) features aromatic pyridyl groups. The conjugated π-system of pyridyl rings introduces electron-withdrawing effects and planar geometry, enabling π-π stacking interactions. In contrast, pyrrolidino’s non-aromatic structure lacks such interactions but may improve solubility in non-polar environments .
Chloro-Alkylamino Triazines (Pesticides)
Atrazine and propazine () have chloro and alkylamino groups. The chloro substituent facilitates nucleophilic substitution reactions, while alkylamino groups offer moderate steric bulk. Pyrrolidino groups in the target compound are bulkier, likely reducing reactivity but increasing metabolic stability in biological systems .
Reactivity and Functionalization Potential
- Primary Amine Reactivity: Both NH2Py2T and the target compound share a 2-amino group, enabling condensation or addition reactions. For example, NH2Py2T’s amine is highlighted for functionalization (), suggesting similar opportunities for the target compound .
- Substituent Stability: Morpholino derivatives () undergo hydrolysis under basic conditions (e.g., LiOH/THF/MeOH), indicating possible instability in alkaline environments. Pyrrolidino’s saturated structure may confer greater resistance to hydrolysis .
Comparative Data Table
Preparation Methods
Cyanuric Chloride as the Starting Material
Cyanuric chloride serves as the foundational scaffold due to its three reactive chlorine atoms, which undergo sequential substitution under controlled conditions. The reactivity hierarchy of the chlorines (C-4 ≈ C-6 > C-2) allows for stepwise functionalization:
-
First substitution (0–5°C): A single chlorine is replaced by a nucleophile (e.g., pyrrolidine).
-
Second substitution (40–50°C): A second chlorine undergoes substitution.
-
Third substitution (80–100°C): The final chlorine is displaced under harsher conditions.
For 2-amino-4,6-dipyrrolidino-1,3,5-triazine, the synthesis requires two pyrrolidine groups at C-4 and C-6 and an amino group at C-2.
Stepwise Synthesis Protocols
Step 1: Preparation of 2-Chloro-4,6-Dipyrrolidino-1,3,5-Triazine
Procedure :
-
Cyanuric chloride (1 equiv) is dissolved in acetone at 0–5°C.
-
Pyrrolidine (2.2 equiv) is added dropwise with vigorous stirring.
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Potassium carbonate (2.2 equiv) is introduced to neutralize HCl.
-
The mixture is stirred for 6–8 hours at 0–5°C, then warmed to room temperature.
Key Data :
Step 2: Amination at C-2
Procedure :
-
2-Chloro-4,6-dipyrrolidino-1,3,5-triazine (1 equiv) is suspended in THF.
-
Aqueous ammonia (28%, 5 equiv) is added, and the mixture is refluxed at 80°C for 12 hours.
-
The product is isolated via solvent evaporation and recrystallized from ethanol.
Key Data :
One-Pot Synthesis Using Sequential Temperature Gradients
Optimized Single-Vessel Approach
Procedure :
-
Cyanuric chloride (1 equiv) is suspended in acetone at 0°C.
-
Pyrrolidine (2.2 equiv) and K₂CO₃ (2.2 equiv) are added sequentially.
-
After 4 hours at 0°C, the temperature is raised to 40°C, and additional pyrrolidine (2.2 equiv) is introduced.
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After 6 hours, aqueous ammonia (28%, 5 equiv) is added, and the mixture is heated to 80°C for 12 hours.
Advantages :
Alternative Methods and Catalytic Enhancements
Palladium-Catalyzed Coupling for Amino Group Introduction
While less common for simple amines, Pd-catalyzed methods (e.g., Buchwald-Hartwig amination) can enhance selectivity:
-
2-Chloro-4,6-dipyrrolidino-1,3,5-triazine (1 equiv).
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Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), NH₃·H₂O (3 equiv).
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Toluene, 100°C, 24 hours.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Two-Step NAS | 0–80°C, K₂CO₃, acetone/THF | 70% | 92% | |
| One-Pot NAS | 0–80°C, K₂CO₃, acetone | 65% | 89% | |
| Pd-Catalyzed Amination | 100°C, Pd(OAc)₂, Xantphos, toluene | 80% | 95% |
Challenges and Mitigation Strategies
Regioselectivity and Byproduct Formation
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Over-Substitution : Excess pyrrolidine may lead to tris-pyrrolidino byproducts. Mitigated by stoichiometric control and low-temperature staging.
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Amino Group Hydrolysis : Prolonged heating with aqueous ammonia risks hydrolyzing the triazine ring. Addressed by using anhydrous NH₃ in THF.
Characterization and Validation
Spectroscopic Confirmation
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NMR : Absence of aromatic protons confirms full substitution. Pyrrolidine protons appear as multiplet clusters at δ 1.80–3.55.
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IR Spectroscopy : N-H stretch at ~3400 cm⁻¹ (amine), C-N stretches at 1350–1500 cm⁻¹.
Industrial-Scale Adaptations
Continuous Flow Synthesis
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Microreactor Setup : Enhances heat transfer and reduces reaction times.
Emerging Methodologies
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration and electronic environments. The amino proton resonates at δ 5.8–6.2 ppm, while pyrrolidino groups show signals at δ 1.6–3.4 ppm .
- X-ray Crystallography: Resolves bond lengths and angles, revealing planarity of the triazine ring and hydrogen-bonding patterns (e.g., N–H···N interactions) .
- Elemental Analysis: Validates purity (>98%) and stoichiometry.
How does the amino group influence the reactivity of 2-amino-4,6-dipyrrolidino-1,3,5-triazine in further functionalization?
Basic Research Question
The amino group serves as a site for:
- Condensation Reactions: Reacts with aldehydes to form Schiff bases, enabling linkage to biomolecules or polymers .
- Electrophilic Substitution: Directs nitration or halogenation at the para position relative to the amino group.
- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
How can 2-amino-4,6-dipyrrolidino-1,3,5-triazine be utilized in designing porous covalent triazine frameworks (CTFs)?
Advanced Research Question
The compound’s amino and pyrrolidino groups enable post-synthetic modifications for CTF design:
-
Friedel-Crafts Alkylation: React with aromatic building blocks (e.g., fluorene, triptycene) to form amine-functionalized CTFs .
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Gas Adsorption Performance:
CTF Type BET Surface Area (m²/g) CO₂ Uptake (cm³/g at 1 bar) AT-TPC 1174 60.8 AT-TPE 594 66.7 Higher surface areas correlate with enhanced CO₂/N₂ selectivity .
What computational methods predict the electronic properties and bioactivity of 2-amino-4,6-dipyrrolidino-1,3,5-triazine?
Advanced Research Question
- DFT Calculations: Analyze HOMO-LUMO gaps (e.g., ~4.2 eV) to assess charge-transfer potential .
- Molecular Docking: Predict binding affinities to biological targets (e.g., antiviral proteins) by simulating interactions with the amino and triazine moieties .
- MD Simulations: Evaluate stability in aqueous environments, critical for drug delivery systems .
What contradictions exist in the substitution reactivity of 2-amino-4,6-dichloro-1,3,5-triazine derivatives, and how are they resolved?
Q. Data Contradiction Analysis
- Discrepancy: Varying reactivity of chlorine atoms under similar conditions. Some studies report complete substitution at 80°C , while others note incomplete reactions requiring higher temperatures (100°C) .
- Resolution: Steric hindrance from bulky substituents (e.g., nonafluoro-tert-butyl groups) slows substitution. Using microwave-assisted synthesis or ionic liquid solvents accelerates kinetics .
How is 2-amino-4,6-dipyrrolidino-1,3,5-triazine employed in synthesizing nitrogen-rich polymers for energetic materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
